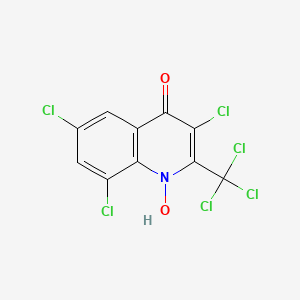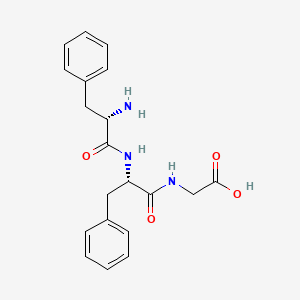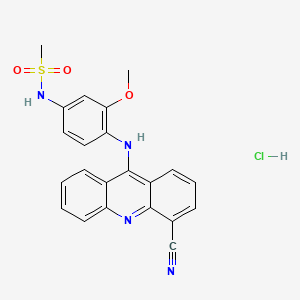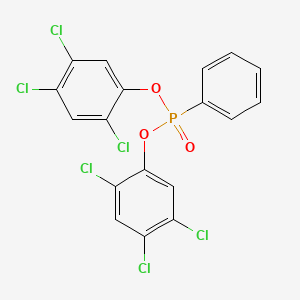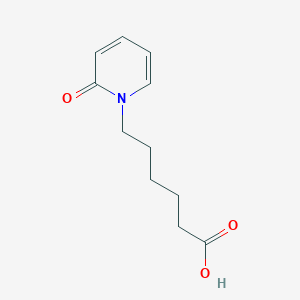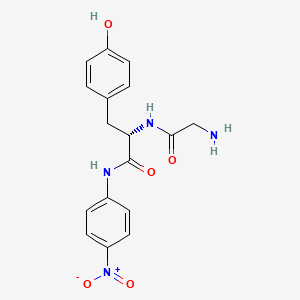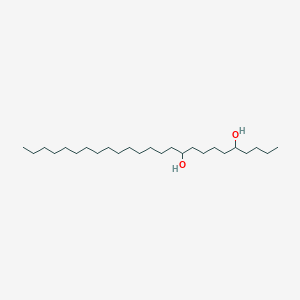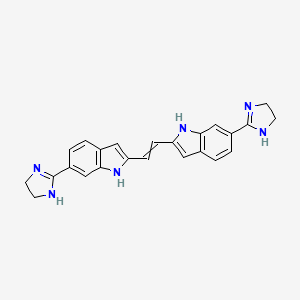![molecular formula C22H28N2O4S B14452539 3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide CAS No. 74804-83-4](/img/structure/B14452539.png)
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C21H27NO4. It is known for its unique structure, which includes three ethoxy groups attached to a benzamide core, and a phenylethyl group linked through a carbamothioyl linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide has various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Triethoxybenzamide: Lacks the phenylethyl group and carbamothioyl linkage.
N-[(2-Phenylethyl)carbamothioyl]benzamide: Lacks the ethoxy groups on the benzamide core.
3,4,5-Trimethoxybenzamide: Contains methoxy groups instead of ethoxy groups.
Uniqueness
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide is unique due to its combination of ethoxy groups, phenylethyl group, and carbamothioyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Propiedades
Número CAS |
74804-83-4 |
|---|---|
Fórmula molecular |
C22H28N2O4S |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
3,4,5-triethoxy-N-(2-phenylethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C22H28N2O4S/c1-4-26-18-14-17(15-19(27-5-2)20(18)28-6-3)21(25)24-22(29)23-13-12-16-10-8-7-9-11-16/h7-11,14-15H,4-6,12-13H2,1-3H3,(H2,23,24,25,29) |
Clave InChI |
HWQSQLXAGRYQBH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



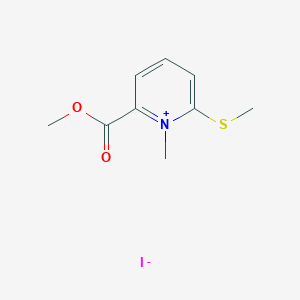
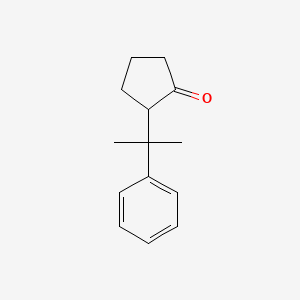
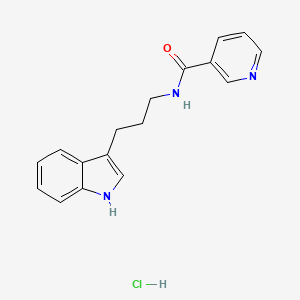
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
